Cas no 642-05-7 (Alloimperatorin)

Alloimperatorin is a naturally occurring furanocoumarin compound, primarily derived from plants such as Angelica dahurica and Cnidium monnieri. It exhibits notable biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Structurally, it features a fused furanocoumarin backbone, contributing to its interaction with cellular targets like cytochrome P450 enzymes. Alloimperatorin is of interest in pharmacological research due to its ability to modulate signaling pathways, such as NF-κB and MAPK, which are implicated in inflammation and tumorigenesis. Its stability and bioavailability make it a promising candidate for further therapeutic development. Analytical methods, including HPLC and LC-MS, are commonly employed for its quantification and purity assessment.
Alloimperatorin structure
Alloimperatorin structure
商品名:Alloimperatorin
CAS番号:642-05-7
MF:C16H14O4
メガワット:270.2800
CID:509836

Alloimperatorin 化学的及び物理的性質

名前と識別子

    • 7H-Furo[3,2-g][1]benzopyran-7-one,9-hydroxy-4-(3-methyl-2-buten-1-yl)-
    • 9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one
    • 8-Hydroxy-5-isopentyl-6,7:4',5'-furocumarin
    • Prangenidin
    • Alloimperatorin
    • NSC 301051
    • 9-Hydroxy-4-(3-methyl-2-buten-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one
    • allo-imperatorin
    • KDXVVZMYSLWJMA-UHFFFAOYSA-N
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 9-hydroxy-4-(3-methyl-2-butenyl)-
    • 3043NX3603
    • 9-hydroxy-4-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-(3-methyl-2-butenyl)-
    • STK691969
    • NSC301051
    • 9085AF
    • 9
    • インチ: 1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3
    • InChIKey: KDXVVZMYSLWJMA-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])=C([H])C2=C1C(=C1C(C([H])=C([H])C(=O)O1)=C2C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 270.089209g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 270.089209g/mol
  • 単一同位体質量: 270.089209g/mol
  • 水素結合トポロジー分子極性表面積: 59.7Ų
  • 重原子数: 20
  • 複雑さ: 449
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 270.28

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.298
  • ゆうかいてん: 224-225 ºC
  • ふってん: 476.1°C at 760 mmHg
  • フラッシュポイント: 241.8°C
  • 屈折率: 1.641
  • PSA: 63.58000
  • LogP: 3.75350

Alloimperatorin セキュリティ情報

Alloimperatorin 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Alloimperatorin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N2623-1mg
Alloimperatorin
642-05-7 99.36%
1mg
¥700 2024-04-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1369-50 mg
Alloimperatorin
642-05-7 99.43%
50mg
¥8165.00 2022-03-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54830-5mg
Alloimperatorin
642-05-7 98%
5mg
¥0.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1369-10 mg
Alloimperatorin
642-05-7 99.43%
10mg
¥2987.00 2022-03-01
eNovation Chemicals LLC
Y1236725-5mg
ALLOIMPERATORIN
642-05-7 98%
5mg
$435 2023-09-04
TRC
A546375-10mg
Alloimperatorin
642-05-7
10mg
$ 1642.00 2023-04-19
MedChemExpress
HY-N2623-20mg
Alloimperatorin
642-05-7 99.36%
20mg
¥5710 2023-08-31
eNovation Chemicals LLC
Y1236725-10mg
ALLOIMPERATORIN
642-05-7 98%
10mg
$660 2023-09-04
TargetMol Chemicals
TN1369-5 mg
Alloimperatorin
642-05-7 99.43%
5mg
¥ 1,670 2023-07-11
TargetMol Chemicals
TN1369-5mg
Alloimperatorin
642-05-7 99.43%
5mg
¥ 1390 2024-07-20

Alloimperatorin 関連文献

Alloimperatorinに関する追加情報

Exploring Alloimperatorin (CAS No. 642-05-7): A Comprehensive Overview of Its Properties and Applications

Alloimperatorin (CAS No. 642-05-7) is a naturally occurring furanocoumarin derivative that has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This compound, structurally related to imperatorin, is found in various medicinal plants, including Angelica dahurica and Cnidium monnieri. Its unique chemical properties and pharmacological effects make it a subject of interest for researchers in phytochemistry, drug discovery, and natural product development.

The growing demand for natural bioactive compounds in modern medicine has propelled studies on Alloimperatorin. Recent trends in Google searches and AI-driven queries reveal increasing curiosity about its anti-inflammatory effects, neuroprotective potential, and skin health benefits. These topics align with current consumer interests in holistic wellness and plant-based therapeutics, making Alloimperatorin a relevant subject for both scientific and public discourse.

From a chemical perspective, Alloimperatorin (CAS No. 642-05-7) exhibits a distinctive molecular structure characterized by a furan ring fused to a coumarin backbone. This configuration contributes to its photochemical properties and biological interactions. Analytical techniques such as HPLC and mass spectrometry are commonly employed to study its purity and concentration in plant extracts, addressing common questions about extraction methods and standardization processes that frequently appear in scientific literature searches.

The pharmacological profile of Alloimperatorin includes demonstrated antioxidant activity and enzyme modulation capabilities. Research suggests potential applications in managing oxidative stress-related conditions, a topic that consistently ranks high in health-related searches. Its interaction with cytochrome P450 enzymes also makes it relevant to discussions about drug metabolism and herb-drug interactions, addressing concerns frequently raised by healthcare professionals and integrative medicine practitioners.

In cosmetic science, Alloimperatorin has emerged as a compound of interest for its potential skin-brightening effects and UV-protective qualities. These properties align with the booming market for natural skincare ingredients, responding to consumer searches for plant-based alternatives to synthetic actives. Formulation challenges and stability considerations for this compound in topical products represent another area of active investigation and frequent queries from cosmetic chemists.

The biosynthesis of Alloimperatorin in plants involves complex phenylpropanoid pathways, a subject that attracts researchers interested in plant secondary metabolism and biotechnological production of valuable phytochemicals. Recent advances in plant tissue culture and metabolic engineering approaches to enhance Alloimperatorin yield address sustainability concerns in the natural products industry, reflecting current priorities in green chemistry and eco-friendly sourcing.

Quality control aspects of Alloimperatorin (CAS No. 642-05-7) remain crucial for its reliable application in various fields. Analytical method development for purity assessment and content determination responds to the needs of quality assurance professionals, while stability studies under different storage conditions provide practical information for product developers. These technical details frequently appear in professional forums and specialized search queries.

Emerging research directions for Alloimperatorin include its potential role in metabolic syndrome management and gut microbiota modulation, topics that have gained substantial traction in nutritional science and preventive medicine discussions. The compound's multi-target activity makes it particularly interesting in the context of systems pharmacology approaches, addressing the current shift toward network-based drug discovery strategies in pharmaceutical research.

From a commercial perspective, the market for Alloimperatorin reflects broader trends in the botanical extracts industry, with increasing demand for standardized phytochemicals and evidence-based herbal products. Supply chain considerations, including sustainable harvesting practices and extraction optimization, respond to industry concerns about scalability and environmental impact, frequently discussed in trade publications and B2B platforms.

In conclusion, Alloimperatorin (CAS No. 642-05-7) represents a fascinating intersection of traditional knowledge and modern science. Its diverse biological activities, coupled with growing consumer interest in plant-derived therapeutics and natural wellness solutions, ensure its continued relevance in multiple research and application domains. Future studies will likely explore its molecular mechanisms in greater depth and expand its practical applications in health and personal care formulations.

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